6-Amino-4-(2-methoxyethoxy)nicotinonitrile
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Overview
Description
6-Amino-4-(2-methoxyethoxy)nicotinonitrile is a chemical compound with the molecular formula C9H12N4O. It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 6th position and a 2-methoxyethoxy group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(2-methoxyethoxy)nicotinonitrile typically involves the reaction of 6-chloronicotinonitrile with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the substitution of the chlorine atom with the 2-methoxyethoxy group. The resulting intermediate is then treated with ammonia to introduce the amino group at the 6th position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(2-methoxyethoxy)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxyethoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Alkyl halides or alcohols in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various alkoxy derivatives.
Scientific Research Applications
6-Amino-4-(2-methoxyethoxy)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 6-Amino-4-(2-methoxyethoxy)nicotinonitrile involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)nicotinonitrile: Similar structure but with different substituents, leading to distinct chemical and biological properties.
6-Amino-4-(2-methoxyethyl)nicotinonitrile: Similar but lacks the ethoxy group, affecting its reactivity and applications.
Uniqueness
6-Amino-4-(2-methoxyethoxy)nicotinonitrile is unique due to the presence of both the amino and 2-methoxyethoxy groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H11N3O2 |
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Molecular Weight |
193.20 g/mol |
IUPAC Name |
6-amino-4-(2-methoxyethoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H11N3O2/c1-13-2-3-14-8-4-9(11)12-6-7(8)5-10/h4,6H,2-3H2,1H3,(H2,11,12) |
InChI Key |
PJAYZQCDQDWOHK-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC(=NC=C1C#N)N |
Origin of Product |
United States |
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